N-(2-bromophenyl)-2-ethoxybenzamide
Description
N-(2-Bromophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl moiety and a 2-bromophenyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamides, particularly those targeting histone acetyltransferases (HATs) or parasitic enzymes like Trypanosoma brucei inhibitors . The bromine atom at the ortho position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence binding interactions and pharmacokinetic properties compared to analogs with other halogens or substituents.
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
FGJWGVOURMNVFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-(2-bromophenyl)-2-ethoxybenzamide can be contextualized by comparing it to the following analogs:
Substituent Effects on HAT Modulation
CTB [N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide] :
- Structural Difference : Replaces the 2-bromophenyl group with a 4-chloro-3-trifluoromethylphenyl substituent.
- Activity : Acts as a potent p300 HAT activator due to electronegative groups (Cl, CF₃) enhancing interactions with residues like Tyr1397 and Leu1398 in the enzyme’s active site. Docking studies reveal a binding affinity of -7.72 kcal/mol and a key hydrogen bond with Leu1398 .
- Key Insight : The absence of a bulky bromine in CTB allows better H-bond formation compared to bulkier derivatives.
CTPB [N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide] :
N-(2-Nitrophenyl)-4-bromo-benzamide :
Impact of Halogen Substituents
- 2-Amino-N-(2-bromophenyl)benzamide: Structural Difference: Replaces the ethoxy group with an amino substituent. Properties: Lower molecular weight (291.15 g/mol) and increased H-bond donor capacity (2 donors vs. 1 in this compound). This may enhance solubility but reduce lipophilicity .
N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide :
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | LogP (Predicted) | Key Feature |
|---|---|---|---|---|---|
| This compound | 334.19 | 1 | 3 | ~3.5 | Bromine enhances lipophilicity |
| CTB | 358.73 | 1 | 4 | ~4.2 | CF₃/Cl improve enzyme interaction |
| 2-Amino-N-(2-bromophenyl)benzamide | 291.15 | 2 | 2 | ~2.8 | Amino group increases solubility |
| CTPB | 612.25 | 1 | 4 | ~8.0 | Pentadecyl chain boosts cell uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
